molecular formula C13H17NO5 B2415821 4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid CAS No. 405898-41-1

4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid

Cat. No.: B2415821
CAS No.: 405898-41-1
M. Wt: 267.281
InChI Key: IAJBWYQSZGWPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid is an organic compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of two methoxy groups and an amide group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Methoxylation: Introduction of methoxy groups at the 4 and 5 positions of the benzoic acid ring.

The reaction conditions often involve the use of methanol as a solvent and a catalyst such as sulfuric acid for the methoxylation step. The amidation step may require the use of reagents like thionyl chloride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid involves its interaction with specific molecular targets. The methoxy and amide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-(2-methylpropanamido)benzaldehyde
  • 4,5-Dimethoxy-2-(2-methylpropylamino)benzoic acid
  • 4,5-Dimethoxybenzoic acid

Uniqueness

4,5-Dimethoxy-2-(2-methylpropanamido)benzoic acid is unique due to the presence of both methoxy and amide groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the benzoic acid ring differentiates it from other similar compounds, making it valuable for targeted research and industrial applications .

Properties

IUPAC Name

4,5-dimethoxy-2-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-7(2)12(15)14-9-6-11(19-4)10(18-3)5-8(9)13(16)17/h5-7H,1-4H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJBWYQSZGWPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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